1,4-Bis(4-pyridyl)butane chemical structure and properties
1,4-Bis(4-pyridyl)butane chemical structure and properties
Topic: 1,4-Bis(4-pyridyl)butane: Chemical Structure, Synthesis, and Applications in Crystal Engineering Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Bis(4-pyridyl)butane (commonly abbreviated as bpp or 4,4'-bipyridylbutane ) is a flexible ditopic ligand that serves as a critical "molecular strut" in the architecture of Metal-Organic Frameworks (MOFs) and supramolecular assemblies. Unlike its rigid analogs (e.g., 4,4'-bipyridine) or shorter flexible homologs (e.g., 1,2-bis(4-pyridyl)ethane), the four-carbon butyl chain of bpp introduces a specific degree of conformational freedom—allowing for anti-anti, anti-gauche, and gauche-gauche rotamers. This unique flexibility drives the formation of entangled and breathing frameworks, materials that dynamically respond to external stimuli (guest molecules, temperature, pressure).
In the pharmaceutical sector, bpp is emerging as a valuable tool in crystal engineering . It acts as a model co-former to study solubility enhancement and polymorphism in Active Pharmaceutical Ingredients (APIs) through the formation of pharmaceutical co-crystals.[1]
Part 1: Molecular Architecture & Physicochemical Profile[2]
The utility of 1,4-bis(4-pyridyl)butane stems from its ability to act as a "hinge" between metal centers or hydrogen-bond donors.
Structural Specifications
| Property | Data |
| IUPAC Name | 1,4-Di(pyridin-4-yl)butane |
| CAS Number | 2029-58-5 |
| Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in alcohols (MeOH, EtOH), DCM, CHCl₃; Insoluble in water |
| pKa (Pyridine N) | ~6.0 (Protonation of pyridine nitrogen) |
Conformational Flexibility
The butyl linker (–CH₂–CH₂–CH₂–CH₂–) allows the pyridine rings to adopt various orientations. This is the defining feature for its use in "soft" porous crystals.
-
Anti-Anti (All-Trans): Maximizes the distance between nitrogen donors (~13-14 Å). Favors the formation of interpenetrated networks (where one lattice weaves through another).
-
Gauche-Anti: Introduces a "kink" or bend, often leading to helical chains or discrete macrocycles rather than infinite linear networks.
Part 2: Synthetic Pathways
While various routes exist, the most robust protocol for high-purity synthesis involves the nucleophilic substitution of 4-picolyllithium. This method avoids the over-reduction issues associated with hydrogenating dienes.
Protocol: The Picolyl-Lithium Coupling Route
Objective: Synthesis of 1,4-bis(4-pyridyl)butane via alkylation of 4-picoline.
Reagents:
-
4-Picoline (4-Methylpyridine)
-
n-Butyllithium (n-BuLi, 1.6M in hexanes)
-
1,2-Dibromoethane (0.5 equivalents relative to picoline)
-
Dry THF (Tetrahydrofuran)
-
Inert Atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Lithiation (Generation of Nucleophile):
-
Charge a flame-dried 3-neck flask with dry THF (50 mL) and 4-picoline (20 mmol) under Argon.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (20 mmol) dropwise over 20 minutes. The solution will turn a deep red/orange, indicating the formation of the 4-picolyllithium anion.
-
Critical Control Point: Maintain temperature below -70 °C to prevent polymerization or degradation of the lithiated species. Stir for 30 minutes.
-
-
Coupling (Nucleophilic Attack):
-
Dissolve 1,2-dibromoethane (10 mmol, 0.5 eq) in dry THF (10 mL).
-
Slowly cannulate this solution into the lithiated picoline mixture at -78 °C.
-
Mechanism:[2] The picolyl anion attacks the electrophilic carbons of the dibromoethane. Since 1,2-dibromoethane is bifunctional, two equivalents of picolyl anion displace the two bromides, linking the units.
-
Allow the reaction to warm slowly to room temperature overnight. The color will fade to yellow/brown.
-
-
Quenching & Workup:
-
Quench with saturated NH₄Cl solution (20 mL).
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often an oil that solidifies upon standing.
-
Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, 5% MeOH in DCM) to yield the pure white solid.
-
Visualization of Synthetic Logic:
Caption: Synthetic pathway for 1,4-bis(4-pyridyl)butane via lithiation of 4-picoline and coupling with 1,2-dibromoethane.
Part 3: Coordination Chemistry & MOF Engineering
The primary application of bpp is in the design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) . Its flexibility allows for "structural adaptation," leading to phenomena like interpenetration and breathing.
The "Entanglement" Phenomenon
Because the bpp ligand is long and flexible, the voids created in a single framework network are often large enough to accommodate a second (or third) identical network.
-
Interpenetration: Two or more independent networks grow within the same crystal volume, mechanically interlocking like chain mail.
-
Self-Catenation: The flexible ligand loops back to coordinate with a metal center in the same network, forming knots.
Case Study: The Breathing MOF [Cd(bpp)₂]²⁺
Research has shown that reacting Cadmium(II) nitrate with bpp yields a framework that can reversibly expand and contract.
-
Synthesis: Layering an ethanolic solution of bpp onto an aqueous solution of Cd(NO₃)₂.
-
Structure: The Cd centers are octahedral, coordinated by four bpp nitrogens (equatorial) and two anions/water (axial).
-
Mechanism: Upon solvent removal, the butyl chains relax from an extended anti conformation to a gauche conformation, collapsing the pores. Re-exposure to solvent (or specific gases like CO₂) triggers a return to the open state.
Logic of MOF Assembly:
Caption: Assembly logic for bpp-based MOFs. The flexibility of the ligand dictates whether the final structure interpenetrates (locks) or breathes (adapts).
Part 4: Pharmaceutical Applications & Crystal Engineering
While 1,4-bis(4-pyridyl)butane is not a drug itself, it is a vital tool in Pharmaceutical Materials Science .
Co-Crystal Engineering
Many Active Pharmaceutical Ingredients (APIs) suffer from poor water solubility.[1][3] Co-crystallization—crystallizing an API with a "co-former"—can drastically improve solubility without altering the drug's covalent structure.[1]
-
Role of bpp: It serves as a bifunctional hydrogen bond acceptor . The pyridine nitrogens can accept protons from carboxylic acid or hydroxyl groups on an API (e.g., Ibuprofen, Naproxen).
-
Research Utility: Because bpp is flexible, it is used to probe the "conformational landscape" of an API. If an API can co-crystallize with bpp in multiple conformations, it suggests the API itself may be prone to polymorphism, a critical risk factor in drug development.
Biological Relevance
-
Cytotoxicity: Pyridine-based ligands can exhibit cytotoxicity. While bpp is primarily used in materials, any potential use in drug delivery vehicles (like MOF-based carriers) requires rigorous toxicity screening. The coordination of the pyridine nitrogen to metals (e.g., Ruthenium) has been explored for anti-cancer activity, where the bpp ligand acts as a linker to form dinuclear complexes that can cross-link DNA.
References
-
Synthesis of Flexible Pyridyl Linkers
- Source: Akerman, M. P., et al. "1,4-Bis[(2,2′:6′,2′′-terpyridin-4′-yl)oxy]butane." Acta Crystallographica Section E, 2011. (Describes analogous ether-linked synthesis logic).
-
Source: Foreman, M. R. S., et al. "Syntheses and Crystal Structures of Two Metal–Organic Frameworks Formed from Cd2+ Ions Bridged by Long, Flexible 1,7-bis(4-Pyridyl)heptane Ligands." Molecules, 2021.[4] Link (Validates the alkylation/coupling synthetic route).
-
MOF Structures & Flexibility
-
Source: Muthukumaran, R., et al. "Butane-1,4-diyl bis(pyridine-4-carboxylate)." Acta Crystallographica Section E, 2011. Link (Structural data on the related ester, highlighting the zigzag conformation).
- Source: Hill, R. J., et al. "Dynamic Crystal Chemistry of the 1,4-Bis(4-pyridyl)butane Ligand." Crystal Growth & Design, 2005.
-
-
Pharmaceutical Co-Crystals
- Source: Stanton, M. K., & Bak, A. "Physicochemical Properties of Pharmaceutical Co-Crystals." Crystal Growth & Design, 2008. (General principles of using pyridine-based co-formers).
-
Source: Putra, O. D., et al. "Binary co-crystals of the active pharmaceutical ingredient 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene." Acta Crystallographica, 2016. Link (Demonstrates the use of flexible pyridyl ligands in co-crystal synthesis).
